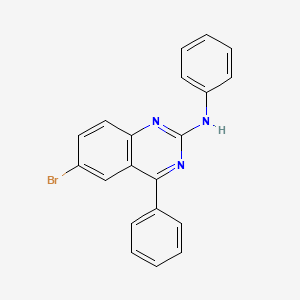

6-bromo-N,4-diphenylquinazolin-2-amine

Description

The Quinazoline (B50416) Heterocycle: A Scaffold in Contemporary Chemical Science

Quinazoline is a bicyclic aromatic heterocycle formed by the fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring. sigmaaldrich.com This arrangement of atoms results in a planar structure with a unique distribution of electrons, which is fundamental to its chemical reactivity and its ability to interact with biological macromolecules. The presence of two nitrogen atoms in the pyrimidine ring introduces sites for hydrogen bonding and coordination, which are crucial for its diverse applications. sigmaaldrich.com

The quinazoline scaffold is not merely a synthetic curiosity; it is found in over 200 naturally occurring alkaloids isolated from a variety of sources, including plants and microorganisms. atlantis-press.com The inherent biological activity of these natural products has long signaled the potential of the quinazoline core in drug discovery. In contemporary chemical science, the quinazoline nucleus is considered a "privileged scaffold". This term is used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them ideal starting points for the development of novel therapeutic agents. The structural rigidity and aromatic nature of the quinazoline system provide a well-defined three-dimensional orientation for appended functional groups, allowing for precise tuning of its pharmacological profile.

Significance of Substituted Quinazolines in Medicinal and Material Chemistry Research

The true versatility of the quinazoline scaffold is realized through the strategic placement of various substituents on the core ring system. The introduction of different functional groups at positions 2, 4, 6, and others can dramatically alter the compound's physical, chemical, and biological properties. This modularity allows chemists to fine-tune molecules for specific applications, leading to a wide array of derivatives with tailored functions.

In medicinal chemistry, substituted quinazolines are a well-established and highly important class of compounds. They exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive properties. aablocks.comscispace.com Several quinazoline-based drugs have been successfully commercialized, particularly as kinase inhibitors for cancer therapy. The 4-anilinoquinazoline (B1210976) scaffold, for instance, is a key component of several epidermal growth factor receptor (EGFR) inhibitors. The substitution pattern on both the quinazoline ring and the aniline (B41778) moiety is critical for their potency and selectivity. Halogen atoms, such as bromine, at the 6-position have been shown to influence the biological activity of these compounds. scispace.com

Beyond medicine, substituted quinazolines are also gaining traction in the field of material chemistry. Their extended π-conjugated systems and inherent fluorescence properties make them attractive candidates for the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other optoelectronic materials. sigmaaldrich.com The ability to modify the electronic properties of the quinazoline core through substitution allows for the tuning of their absorption and emission spectra, leading to materials with desired photophysical characteristics. sigmaaldrich.com

Focus on 6-bromo-N,4-diphenylquinazolin-2-amine within the Quinazoline Class: Research Landscape and Rationale

Within the vast family of quinazoline derivatives, this compound represents a specific substitution pattern of significant theoretical interest. An examination of the available scientific literature indicates that while this specific compound is commercially available, it has not been the subject of extensive, dedicated research studies. Its presence in chemical supplier catalogs suggests its potential utility as a building block in the synthesis of more complex molecules or as a candidate for screening in various assays.

The rationale for investigating this compound stems from the known structure-activity relationships of related quinazoline derivatives. The key structural features of this molecule are:

The Quinazoline Core : Provides the fundamental scaffold known for its broad biological and material science applications.

A Bromo Substituent at Position 6 : Halogenation at this position is a common strategy in medicinal chemistry to modulate the electronic properties and metabolic stability of a molecule. It can also serve as a handle for further synthetic transformations.

A Phenyl Group at Position 4 : Aryl substitution at the 4-position is a hallmark of many biologically active quinazolines, particularly kinase inhibitors. This group often plays a crucial role in binding to the target protein.

A Diphenylamino Group at Position 2 : The presence of an N-phenylamino group at the 2-position introduces additional aromatic rings and a potential hydrogen bond donor, which can significantly influence the molecule's interaction with biological targets and its photophysical properties.

Given these features, this compound can be hypothesized as a potential candidate for investigation in several areas. In medicinal chemistry, it could be explored for its potential as an anticancer agent, leveraging the established importance of the 6-bromo and 4-phenyl substitutions. In material science, the extended aromatic system incorporating three phenyl rings could impart interesting photoluminescent properties, making it a candidate for studies in organic electronics. The limited specific research on this compound presents an opportunity for future investigations to explore its synthesis, characterization, and potential applications, thereby expanding the knowledge base of this important class of heterocyclic compounds.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-N,4-diphenylquinazolin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14BrN3/c21-15-11-12-18-17(13-15)19(14-7-3-1-4-8-14)24-20(23-18)22-16-9-5-2-6-10-16/h1-13H,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAIHEEIYNYJXSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Crystallographic Elucidation of Chemical Structure

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are instrumental in elucidating the molecular structure of "6-bromo-N,4-diphenylquinazolin-2-amine" by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinazoline (B50416) core and the two phenyl rings, as well as a signal for the amine proton. The protons on the brominated ring of the quinazoline core would exhibit characteristic splitting patterns influenced by the bromine substituent. The protons of the N-phenyl and 4-phenyl groups would appear in the aromatic region, typically between 7.0 and 8.5 ppm. The NH proton would likely appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on all the unique carbon atoms in the molecule. The spectrum would show signals for the carbons of the quinazoline core, with the carbon bearing the bromine atom appearing at a characteristic chemical shift. The carbons of the two phenyl rings would also give rise to distinct signals in the aromatic region (typically 120-150 ppm). The carbons directly attached to the nitrogen atoms would have specific chemical shifts that are sensitive to their chemical environment.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound (based on analogues)

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons | 7.0 - 8.5 | Multiplets |

| Amine Proton (NH) | Variable | Broad Singlet |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | |

| Quinazoline Core Carbons | 110 - 165 | |

| Phenyl Ring Carbons | 120 - 150 | |

| C-Br | ~115 - 125 | |

| C-N | ~140 - 160 |

Note: The exact chemical shifts and coupling constants would require experimental determination.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum is expected to show characteristic absorption bands for the N-H, C-N, C=N, and C-Br bonds, as well as aromatic C-H and C=C stretching vibrations orientjchem.orgresearchgate.net.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch (amine) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=N Stretch (quinazoline ring) | 1610 - 1630 |

| C=C Stretch (aromatic rings) | 1450 - 1600 |

| C-N Stretch | 1250 - 1350 |

| C-Br Stretch | 500 - 600 |

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry (MS) is a technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₂₀H₁₅BrN₄), the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, which has two common isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a characteristic M⁺ and M+2 isotopic pattern rsc.org.

The calculated molecular weight of C₂₀H₁₅⁷⁹BrN₄ is 390.05 g/mol , and for C₂₀H₁₅⁸¹BrN₄ is 392.05 g/mol . Therefore, the mass spectrum would exhibit two peaks of almost equal intensity at m/z values corresponding to these masses. High-resolution mass spectrometry (HRMS) could be used to confirm the exact elemental composition rsc.orgsoton.ac.uk.

X-ray Crystallography for Three-Dimensional Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Computational Chemistry and Molecular Modeling Studies of 6 Bromo N,4 Diphenylquinazolin 2 Amine

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling

Development of Predictive Models for Biological Activity Based on Molecular Descriptors

There are no published studies detailing the development of predictive models, such as QSAR, for the biological activity of 6-bromo-N,4-diphenylquinazolin-2-amine based on its molecular descriptors.

Identification of Pharmacophore Features and Key Structural Requirements

No research is available that identifies the specific pharmacophore features or key structural requirements for the biological activity of this compound.

Molecular Dynamics Simulations for Conformational Flexibility and Dynamic Behavior

There is no information in the scientific literature regarding molecular dynamics simulations conducted to analyze the conformational flexibility and dynamic behavior of this compound.

Structure Activity Relationship Sar Investigations of 6 Bromo N,4 Diphenylquinazolin 2 Amine Derivatives

Impact of Substitutions at the Quinazoline (B50416) Ring System (C-2, C-4, C-6, C-7, C-8 Positions)

The quinazoline core is a versatile scaffold in medicinal chemistry, and its biological activity can be finely tuned by substitutions at various positions. researchgate.netmdpi.com For the 2-aminoquinazoline (B112073) series, modifications at the C-2, C-4, C-6, and C-7 positions have been shown to significantly influence efficacy and target selectivity. mdpi.comnih.gov The positions C-2, C-6, and C-8 are particularly important in SAR studies, making quinazoline and its derivatives privileged structures in pharmacophore design. researchgate.net

Substitutions with electron-donating groups at the C-6 and/or C-7 positions can enhance the binding activity of the nitrogen atoms (N1 and N3) within the quinazoline system to their biological targets. mdpi.com Furthermore, placing a thioalkyl group at the C-2 position has been shown to increase activity in certain contexts. nih.gov In some quinazoline series, a phenyl group at the C-2 position is considered an essential requirement for specific inhibitory activities. nih.gov Research into related quinazolin-4-ones has also highlighted the importance of substitutions at C-8 for improving potency. researchgate.net

Role of the Bromine Atom at C-6 on Activity Profiles

The presence of a halogen, specifically a bromine atom, at the C-6 position of the quinazoline ring is a key feature influencing the biological profile of the lead compound. Halogens or other electron-rich substituents at the C-6 position are known to enhance potency against certain targets. nih.gov In studies of related quinazoline scaffolds, the introduction of a bromine atom at C-6 was often tolerated, although in some specific antibacterial contexts, it resulted in reduced activity. acs.org However, for other targets, such as adenosine (B11128) receptors, a bromine substituent at C-6 or C-7 results in comparable, and often potent, binding affinities. mdpi.com For instance, the reference compound 6-bromo-4-(furan-2-yl)quinazolin-2-amine shows a high affinity for the human A2A adenosine receptor. mdpi.com

The specific placement of the halogen is crucial. Studies comparing C-6 and C-7 substitutions have found that placing optimal substituents like bromine or chlorine at the C-7 position can result in binding affinities that are comparable to, or even higher than, their C-6 counterparts. mdpi.com This suggests that this region of the molecule is critical for interaction with the target, where the electronic and steric properties of the halogen play a significant role. In some anticancer applications, a nitro group at C-6 has been found to increase activity, highlighting the importance of electron-withdrawing features at this position. nih.govnih.gov

Table 1: Comparison of C-6 and C-7 Substitutions on A₂A Receptor Binding Affinity Data extracted from studies on 4-(furan-2-yl)quinazolin-2-amine derivatives.

| Compound ID | C-6 Substituent | C-7 Substituent | Kᵢ (nM) for hA₂AR |

| 1 | Br | H | 23 |

| 5c | CH₃ | H | 45 |

| 5k | H | Br | (Comparable to C-6) |

| 5p | H | Cl | (Comparable to C-6) |

| 5m | H | CH₃ | 5 |

This table is based on data presented in the referenced literature and is intended for illustrative purposes. mdpi.com

Influence of Phenyl Groups at N and C-4 Positions

The N-phenyl group attached to the C-2 amine and the phenyl group at the C-4 position are defining features of the core structure. The 4-anilinoquinazoline (B1210976) moiety, which is structurally related, is considered essential for certain biological activities. nih.gov The presence of aromatic rings in these positions generally facilitates hydrophobic and electronic interactions within the binding sites of target proteins. nih.gov

For the C-4 position, the nature of the aromatic substituent is critical. Research has shown that replacing the C-4 phenyl group with a 2-furan moiety can result in superior binding affinities for targets like the A2A adenosine receptor. mdpi.com This indicates that the specific heteroaromatic character of the furan (B31954) ring offers more favorable interactions than a simple phenyl or even a substituted p-fluorophenyl group. mdpi.com

In related quinazolin-4(3H)-ones, a phenyl moiety at the N-3 position is often included to improve electronic and hydrophobic interactions with the active site of enzymes like EGFR. nih.govresearchgate.net This highlights a general principle where aromatic substituents on the quinazoline core are crucial for anchoring the molecule within its biological target.

Effects of Other Substituents (e.g., Furan, Aminoalkyl Chains)

Beyond the core structure, the introduction of other functional groups has been explored to modulate activity and improve physicochemical properties.

Furan Group: As mentioned, substituting the C-4 phenyl ring with a furan ring has proven to be a successful strategy in designing potent A2A adenosine receptor antagonists. The compound 6-bromo-4-(furan-2-yl)quinazolin-2-amine serves as a key example, demonstrating high affinity. mdpi.com Furan-functionalized quinazolines have also been investigated as antibacterial agents, where they have shown the capacity to destroy bacterial integrity. nih.gov

Aminoalkyl Chains: To enhance properties such as solubility and to explore additional binding interactions, aminoalkyl chains have been introduced, typically at the C-2 position. mdpi.com The introduction of groups like aminopentylpiperidine and 4-[(piperidin-1-yl)methyl]aniline to the 2-amino position of 4-(furan-2-yl)quinazoline derivatives successfully maintained high binding affinity and antagonist activity while improving solubility. mdpi.com Docking studies suggest that while these bulky chains may cause a slight shift in the quinazoline ring's position within the binding site, this is compensated by new hydrophobic interactions. mdpi.com

Table 2: Effect of Aminoalkyl Chains at C-2 on A₂A Receptor Binding Affinity Data for 4-(furan-2-yl)quinazolin-2-amine derivatives.

| Compound ID | C-7 Substituent | C-2 Substituent | Kᵢ (nM) for hA₂AR |

| 5m | CH₃ | NH₂ | 5 |

| 9x | CH₃ | aminopentylpiperidine | 21 |

| 10d | CH₃ | 4-[(piperidin-1-yl)methyl]aniline | 15 |

This table is based on data presented in the referenced literature and is intended for illustrative purposes. mdpi.com

Analysis of Steric, Electronic, and Lipophilic Parameters on Biological Activity

The biological activity of quinazoline derivatives is governed by a complex interplay of steric, electronic, and lipophilic factors. ubaya.ac.id Quantitative structure-activity relationship (QSAR) studies often aim to correlate these physicochemical parameters with the observed activity to guide the design of more potent compounds. nih.govnih.gov

Steric Parameters: The size and shape of substituents are critical. Steric bulk can either enhance activity by promoting favorable interactions or decrease it through steric hindrance, preventing the molecule from fitting into its binding site. ubaya.ac.idresearchgate.net For example, the placement of a methyl group at the C-7 position of 4-(furan-2-yl)quinazolin-2-amine derivatives led to higher affinity than a C-6 methyl substitution, suggesting a specific spatial requirement in the receptor's binding pocket. mdpi.com

Electronic Parameters: The electronic nature of substituents (whether they are electron-donating or electron-withdrawing) significantly impacts a molecule's ability to interact with its target. ubaya.ac.id Electron-donating groups on a phenyl ring attached to the quinazoline core can improve antiproliferative activity compared to electron-withdrawing groups. nih.gov The position of these groups (para vs. meta) also matters; in one study, a para-methyl group on a phenyl moiety conferred greater potency than a meta-methyl group. nih.govresearchgate.net The presence of electron-releasing groups at C-6 or C-7 is often cited as a way to enhance activity. mdpi.com

Lipophilic Parameters: Lipophilicity, often expressed as log P, influences a compound's absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to cross cell membranes. ubaya.ac.id Developing the lipophilic character at the C-4 position has been suggested as a desirable strategy for improving inhibitory affinity. nih.gov However, an optimal level of lipophilicity is usually required, as very high values can lead to poor solubility and non-specific binding. The introduction of polar aminoalkyl chains at the C-2 position is a strategy used to balance the lipophilicity of the core structure and improve solubility. mdpi.com

Chirality and Stereochemistry in Quinazoline Derivatives Research

Chirality, or the "handedness" of a molecule, is a fundamental concept in stereochemistry and plays a crucial role in the biological activity of pharmaceuticals. mdpi.com Enantiomers (non-superimposable mirror images) of a chiral drug can have vastly different pharmacological, pharmacokinetic, and toxicological properties because biological systems, such as receptors and enzymes, are themselves chiral.

While the core 6-bromo-N,4-diphenylquinazolin-2-amine is achiral, chirality can be introduced into its derivatives through the addition of chiral substituents. For instance, the introduction of aminoalkyl chains or other complex side chains can create stereogenic centers. mdpi.com Although specific research on the stereochemistry of this compound derivatives is not extensively detailed in the provided context, the principles of stereochemistry are broadly applicable to quinazoline research. When a chiral center is present, it is essential to separate and evaluate the individual enantiomers, as one may be significantly more active or have a better safety profile than the other or the racemic mixture.

Comparison of SAR Insights with Related Quinazoline Scaffolds

The SAR of this compound and its derivatives can be better understood by comparing it with other well-studied quinazoline scaffolds, such as quinazolin-4-ones.

2-Aminoquinazolines vs. Quinazolin-4-ones:

Key Interaction Points: In the 2-aminoquinazoline scaffold, the 2-amino group and substituents at C-4, C-6, and C-7 are primary points for modification and interaction. mdpi.com For quinazolin-4-one derivatives, particularly those targeting kinases, the N-3 position and substituents at C-2, C-6, and C-7 are often critical for activity. nih.govnih.gov

Substituent Effects: In many quinazolin-4-one anticancer agents, small, hydrophobic substituents are favored at the C-2 position, while a substituted aniline (B41778) is often found at C-4. nih.gov For the 2-aminoquinazoline series targeting adenosine receptors, a heteroaromatic ring like furan at C-4 is highly favorable, and the C-2 position can be modified with chains to improve solubility. mdpi.com

C-6/C-7 Substitution: The importance of substitutions at the C-6 and C-7 positions is a common theme across both scaffolds. Generally, small electron-donating or lipophilic groups (e.g., methoxy, methyl, halogens) in this region enhance potency. mdpi.commdpi.com

This comparative analysis shows that while general principles regarding the importance of the quinazoline core and its peripheral substitutions hold true, the specific requirements for optimal activity vary significantly depending on the scaffold's substitution pattern (e.g., 2-amino vs. 4-oxo) and the specific biological target. researchgate.net

Biological Activity Studies of 6 Bromo N,4 Diphenylquinazolin 2 Amine and Analogues: Mechanistic Insights

Investigations into Antimicrobial Activity

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains (in vitro studies)

Derivatives of the 6-bromo-quinazolin-4(3H)-one scaffold have demonstrated notable in vitro antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria. A study on novel 6-bromo-2-phenyl-3-substituted quinazolin-4(3H)-ones reported their efficacy against bacterial strains using the agar (B569324) cup plate technique. asianpubs.orgresearchgate.net Similarly, the compound 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one exhibited significant antibacterial action with zones of inhibition ranging from 10 to 16 mm against microorganisms including Staphylococcus aureus, Bacillus species, Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumonia. mediresonline.org

In a study focused on N,2-diphenylquinazolin-4-amine derivatives, which lack the 6-bromo substitution but share the core diphenylquinazoline amine structure, moderate to good antibacterial activity was observed. lums.ac.ir Specifically, compound 3g in that study, 1-phenyl-2-(2-phenylquinazolin-4-yl) hydrazine (B178648), showed potent activity against P. aeruginosa with a Minimum Inhibitory Concentration (MIC) of 0.0625 mg/mL. lums.ac.ir Another derivative, 3f (N-(4-chlorophenyl)-2-phenylquinazolin-4-amine), was highly active against S. aureus with an MIC of 0.0078 mg/mL. lums.ac.ir The study suggested that increased lipophilicity in this class of compounds could enhance their antibacterial effects. lums.ac.ir

Interactive Data Table: Antibacterial Activity of Quinazoline (B50416) Analogues

| Compound Name | Bacterial Strain | Activity Measurement | Result | Reference |

| 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | Staphylococcus aureus | Zone of Inhibition | 10 - 16 mm | mediresonline.org |

| 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | Bacillus species | Zone of Inhibition | 10 - 16 mm | mediresonline.org |

| 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | Pseudomonas aeruginosa | Zone of Inhibition | 10 - 16 mm | mediresonline.org |

| 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | Escherichia coli | Zone of Inhibition | 10 - 16 mm | mediresonline.org |

| 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | Klebsiella pneumonia | Zone of Inhibition | 10 - 16 mm | mediresonline.org |

| N-(4-chlorophenyl)-2-phenylquinazolin-4-amine (3f) | Staphylococcus aureus | MIC | 0.0078 mg/mL | lums.ac.ir |

| 1-phenyl-2-(2-phenylquinazolin-4-yl) hydrazine (3g) | Pseudomonas aeruginosa | MIC | 0.0625 mg/mL | lums.ac.ir |

Antifungal Activity (in vitro studies)

The antifungal potential of 6-bromo-quinazoline analogues has also been investigated. The compound 6-bromo-4-ethoxyethylthio quinazoline demonstrated high antifungal activity against various plant pathogenic fungi, with EC50 values ranging from 17.47 to 70.79 μg/mL. researchgate.net The study on 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one, however, showed no activity against the fungal strain Candida albicans. mediresonline.org

In contrast, a series of N,2-diphenylquinazolin-4-amine derivatives exhibited remarkable antifungal activity against C. albicans. lums.ac.ir Compounds 3c (N-(4-methylphenyl)-2-phenylquinazolin-4-amine) and 3g (1-phenyl-2-(2-phenylquinazolin-4-yl) hydrazine) from this series showed the highest activity, with a Minimum Inhibitory Concentration (MIC) of 0.0625 mg/mL. lums.ac.ir

Interactive Data Table: Antifungal Activity of Quinazoline Analogues

| Compound Name | Fungal Strain | Activity Measurement | Result | Reference |

| 6-bromo-4-ethoxyethylthio quinazoline | Plant pathogenic fungi | EC50 | 17.47 - 70.79 μg/mL | researchgate.net |

| 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | Candida albicans | - | No activity | mediresonline.org |

| N-(4-methylphenyl)-2-phenylquinazolin-4-amine (3c) | Candida albicans | MIC | 0.0625 mg/mL | lums.ac.ir |

| 1-phenyl-2-(2-phenylquinazolin-4-yl) hydrazine (3g) | Candida albicans | MIC | 0.0625 mg/mL | lums.ac.ir |

Mechanistic Elucidation of Antimicrobial Action (e.g., DNA gyrase inhibition)

DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, is a key target for antibacterial agents. nih.gov While direct studies on 6-bromo-N,4-diphenylquinazolin-2-amine are not available, research on analogous structures suggests that DNA gyrase inhibition is a plausible mechanism of action for this class of compounds.

A study on N-(6-chloro-4-phenylquinazolin-2-yl)guanidine, a close analogue, identified it as a potent inhibitor of E. coli DNA gyrase with an IC50 of approximately 7 μM. nih.gov This compound was found to act as a DNA gyrase poison, stabilizing the enzyme-DNA cleavage complex and leading to DNA breaks. nih.gov Furthermore, molecular docking studies with a series of N,2-diphenylquinazolin-4-amine derivatives against the DNA gyrase of S. aureus (PDB ID: 2XCT) showed good binding affinities, with docking scores ranging from -3.05 to -6.13 kcal/mol. lums.ac.ir The compound with the highest dock score was 3c (N-(4-methylphenyl)-2-phenylquinazolin-4-amine), which also exhibited strong antifungal activity. lums.ac.ir These findings support the hypothesis that the antimicrobial effects of these quinazoline derivatives may be mediated through the inhibition of DNA gyrase.

Enzyme Inhibition and Receptor Modulation Studies

Adenosine (B11128) Receptor Antagonism (e.g., A2A receptor)

The adenosine A2A receptor (A2AR) is a G protein-coupled receptor that has emerged as a therapeutic target for various conditions, including neurodegenerative diseases. nih.gov The 2-aminoquinazoline (B112073) scaffold has been identified as a promising framework for the development of A2AR antagonists. nih.gov

A significant finding in this area is the identification of 6-bromo-4-(furan-2-yl)quinazolin-2-amine as a potent A2AR antagonist with a high affinity for the human A2A receptor (hA2AR), exhibiting a Ki value of 20 nM. nih.gov Co-crystallization of this compound with the A2AR revealed key interactions, including hydrogen bonds with Asn253 and Glu169, π-stacking with Phe168, and hydrophobic interactions with His278 and Trp246. nih.gov Further optimization of this scaffold led to the development of even more potent A2AR antagonists, such as compound 5m from the same study, which displayed a Ki value of 5 nM and functional antagonist activity with an IC50 of 6 µM in a cyclic AMP assay. nih.gov These results highlight the potential of 6-bromo-substituted 2-aminoquinazolines as effective modulators of the A2A adenosine receptor.

Trypanothione (B104310) Reductase Inhibition

Trypanothione reductase (TryR) is an essential enzyme for the survival of trypanosomatid parasites, making it an attractive target for the development of new anti-parasitic drugs. nih.govmdpi.com While there is no direct evidence of this compound inhibiting TryR, studies on related heterocyclic scaffolds provide insights into this potential activity.

Research on a series of 3,4-dihydroquinazoline analogues identified them as a novel class of Trypanosoma brucei TryR inhibitors. mdpi.comresearchgate.net Similarly, a high-throughput screening campaign identified a quinazoline-based compound as a mild inhibitor of TryR. nih.gov Structure-activity relationship (SAR) studies on a quinoline (B57606) scaffold, which shares some structural similarities with quinazoline, revealed that a 6-bromo substituent was favorable for TryR inhibitory activity, as its replacement with hydrogen or fluorine led to a loss of activity. nih.gov These findings suggest that the quinazoline core, particularly with a bromo-substitution, could be a starting point for designing inhibitors of trypanothione reductase, although further investigation is required to establish a direct link to this compound.

Cyclooxygenase (COX-II) Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that plays a crucial role in inflammation and pain by catalyzing the production of prostaglandins. Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with potentially fewer gastrointestinal side effects than non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2. nih.gov

Research into quinazoline derivatives has identified them as a promising scaffold for selective COX-2 inhibition. Studies have shown that 2,3-disubstituted-4(3H)-quinazolinone derivatives, particularly those incorporating a p-benzenesulfonamide moiety on a phenyl ring, exhibit notable COX-2 inhibitory efficacy. researchgate.net In one study, novel quinazolinones conjugated with ibuprofen, indole (B1671886) acetamide, or thioacetohydrazide were designed to enhance COX-2 selectivity. Several of these compounds demonstrated equipotent COX-2 selectivity to the well-known inhibitor, celecoxib. nih.gov For example, specific analogues showed significant anti-inflammatory activity in vivo and superior inhibition of the inflammatory mediator nitric oxide in macrophage cells. nih.gov While these findings highlight the potential of the broader quinazolinone class as COX-2 inhibitors, specific inhibitory data for this compound against COX-II were not detailed in the reviewed literature.

p97 ATPase Inhibition

The AAA (ATPases Associated with diverse cellular Activities) ATPase p97, also known as valosin-containing protein (VCP), is essential for maintaining protein homeostasis. It is involved in numerous cellular processes, including the ubiquitin-proteasome system, making it an attractive target in cancer therapy. frontiersin.orgacs.org

The quinazoline scaffold has been central to the development of p97 inhibitors. A key parent compound is N2,N4-dibenzylquinazoline-2,4-diamine (DBeQ), which was identified as a reversible, ATP-competitive p97 inhibitor. frontiersin.orgnih.gov Subsequent optimization efforts led to the discovery of more potent analogues. Although direct studies on this compound were not found, the activity of structurally related compounds provides insight into the potential of this class. For instance, modifying the DBeQ structure has yielded compounds with significantly improved potency.

| Compound | p97 ATPase Inhibition IC₅₀ (µM) | Reference |

|---|---|---|

| DBeQ | <10 | frontiersin.orgnih.gov |

| ML240 | ~1 | acs.org |

| ML241 | ~1 | acs.org |

| FQ393 | 0.90 ± 0.11 | nih.gov |

Data sourced from multiple studies on quinazoline-based p97 inhibitors. frontiersin.orgnih.govacs.orgnih.gov

These studies demonstrate that the N2,N4-disubstituted quinazoline-2,4-diamine (B158780) framework is a viable pharmacophore for p97 ATPase inhibition. The variations at the N2, N4, and other positions on the quinazoline ring significantly influence potency and selectivity. acs.org

Aurora A Kinase Inhibition

Aurora A kinase is a serine/threonine kinase that plays a critical role in cell division, including centrosome maturation and mitotic spindle formation. nih.gov Its overexpression is linked to various cancers, making it a significant target for anticancer drug development. nih.gov

Quinazoline-based compounds have been extensively investigated as Aurora kinase inhibitors. For example, a series of thiazoloquinazolines, which feature a substituted aminothiazole at the C4 position of the quinazoline ring, have shown potent inhibitory activity against both Aurora A and Aurora B kinases. researchgate.net Another study on quinazoline derivatives AZD1152 and ZM447439 highlighted their potential in clinical development. nih.gov Research indicates that substitutions at positions 4 and 7 of the quinazoline ring are crucial for activity. Specifically, bulky and hydrophobic groups around a thiazole (B1198619) ring at C4 and positively charged, bulky groups at the R1 substituent on position 7 can lead to highly active ligands. nih.gov While specific data for this compound is not available, these structure-activity relationship (SAR) studies on analogous compounds underscore the potential of the 6-bromo-quinazoline scaffold in targeting Aurora A kinase.

Carbonic Anhydrase II Inhibition

Carbonic anhydrase II (CA-II) is a zinc metalloenzyme involved in various physiological processes, including pH regulation and bicarbonate balance. nih.gov It is a therapeutic target for conditions like glaucoma. nih.govresearchgate.net

Quinazolinone derivatives have been identified as competitive inhibitors of both human (hCA-II) and bovine (bCA-II) carbonic anhydrase. A study evaluating a series of quinazolinone analogs (4a-p) demonstrated moderate to significant inhibition, with IC₅₀ values in the micromolar range. nih.gov The presence of a nitro group on the phenyl ring was found to contribute significantly to the activity. nih.govresearchgate.net Another investigation into Schiff's bases derived from a quinazoline-linked benzenesulfonamide (B165840) scaffold also revealed effective hCA II inhibitors, with some compounds showing potency comparable to the standard drug acetazolamide. mdpi.com

| Compound Analogue | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Quinazolinone analogue 4d | bCA-II | 15.2 ± 0.25 | nih.gov |

| Quinazolinone analogue 4d | hCA-II | 16.5 ± 0.38 | nih.gov |

| Quinazolinone analogue 4g | bCA-II | 8.9 ± 0.31 | nih.gov |

| Quinazolinone analogue 4g | hCA-II | 14.0 ± 0.52 | nih.gov |

Data from a study on quinazolinones as carbonic anhydrase-II inhibitors. nih.gov

These findings suggest that the quinazoline/quinazolinone core is a suitable template for designing CA-II inhibitors.

Modulation of GABA A Receptors (Allosteric Modulation)

GABA A receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system and are targets for various therapeutic agents, including benzodiazepines. wikipedia.org These drugs act as positive allosteric modulators, enhancing the effect of the neurotransmitter GABA without directly activating the receptor. wikipedia.org

The potential for quinazoline-related scaffolds to modulate GABA A receptors has been explored. For instance, a study on 3,8-disubstituted pyrazolo[1,5-a]quinazolines, a class of fused heterocyclic compounds, identified them as GABA A receptor modulators. nih.gov Similarly, research on related quinoline structures has led to the discovery of positive allosteric modulators that are functionally selective for specific GABA A receptor subtypes (α2-/α3-containing receptors). researchgate.net While direct evidence for this compound is absent from the reviewed literature, the activity of these related heterocyclic systems suggests that the quinazoline framework could potentially serve as a basis for developing novel GABA A receptor modulators.

Cellular Activity and Anti-Proliferative Research (exclusively in vitro cell line studies)

The quinazoline scaffold is a well-established pharmacophore in anticancer drug design, with several FDA-approved drugs like Gefitinib and Erlotinib built upon this core. nih.gov The presence of a halogen, such as bromine, at the 6-position of the quinazoline ring has been shown in some studies to enhance anticancer effects. nih.gov

Cytotoxicity in Cancer Cell Lines (e.g., MCF-7 breast cancer cells)

Numerous in vitro studies have demonstrated the cytotoxic and anti-proliferative effects of 6-bromo-quinazoline analogues against various cancer cell lines, including the MCF-7 breast cancer cell line.

One study synthesized a series of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives and evaluated their antiproliferative activity. Compound 8a from this series, which features an aliphatic linker, was identified as the most potent against both MCF-7 and SW480 cell lines. nih.gov Another study on 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines found that compound N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine (B77745) showed potent activity against the MCF-7 cell line. mdpi.com Furthermore, a series of 6-bromo-2-styrylquinazolin-4(3H)-ones were evaluated, with several compounds showing increased potency against MCF-7, renal (TK-10), and melanoma (UACC-62) cell lines. mdpi.com

| Compound Analogue | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 6-bromo-2-(4-mercaptobutyl)-3-phenylquinazolin-4(3H)-one (8a) | MCF-7 | 15.85 ± 3.32 | nih.gov |

| N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine | MCF-7 | 2.49 | mdpi.com |

| 6-bromo-2-styrylquinazolin-4(3H)-one (5a) | MCF-7 | 11.41 | mdpi.com |

| 6-bromo-2-(4-fluorostyryl)quinazolin-4(3H)-one (5b) | MCF-7 | 10.12 | mdpi.com |

| 6-bromo-2-(3-methoxystyryl)quinazolin-4(3H)-one (5d) | MCF-7 | 10.21 | mdpi.com |

In vitro cytotoxicity data for 6-bromo-quinazoline analogues against the MCF-7 human breast adenocarcinoma cell line. nih.govmdpi.commdpi.com

These results consistently demonstrate that the 6-bromo-quinazoline scaffold is a promising foundation for the development of potent anti-proliferative agents. The substitutions at positions 2, 3, and 4 of the quinazoline ring play a critical role in modulating the cytotoxic activity.

Mechanism of Action at the Cellular Level (e.g., Caspase activation)

While direct studies elucidating the precise cellular mechanism of action for this compound are not extensively available, research on structurally similar quinazoline derivatives provides significant insights into its probable pro-apoptotic activity. The growing body of evidence strongly suggests that the quinazoline scaffold is a key pharmacophore for inducing programmed cell death in cancer cells, often through the activation of the caspase cascade.

The induction of apoptosis is a hallmark of many chemotherapeutic agents, and quinazoline-based compounds are no exception. Studies on analogous compounds indicate that they can trigger apoptosis through both the intrinsic and extrinsic pathways, culminating in the activation of executioner caspases and subsequent cell death.

For instance, a study on a series of 6-bromoquinazoline (B49647) derivatives demonstrated that these compounds possess potent cytotoxic effects against various cancer cell lines. One of the lead compounds from this series was shown to induce apoptosis in MCF-7 breast cancer cells in a dose-dependent manner. This suggests that the 6-bromo substitution on the quinazoline ring is compatible with, and may even contribute to, the pro-apoptotic efficacy of this class of molecules.

The involvement of both the intrinsic and extrinsic apoptotic pathways is suggested by research on other substituted quinazolines. For example, the quinoline derivative PQ1 has been shown to activate both caspase-8 (a key initiator of the extrinsic pathway) and caspase-9 (a key initiator of the intrinsic pathway) in breast cancer cells. This dual activation suggests a broad-spectrum induction of apoptosis. The intrinsic pathway is further implicated by studies on 2,4-disubstituted-benzo[g]quinoxaline derivatives, which were found to induce apoptosis by modulating the levels of the Bcl-2 family proteins, specifically by increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical event that leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspase-9.

Furthermore, the compound 2,4-diamino-quinazoline (2,4-DAQ) has been reported to induce apoptosis in gastric cancer cells, as evidenced by the cleavage of caspase-3 and Poly (ADP-ribose) polymerase (PARP), a key substrate of activated caspase-3. The cleavage of PARP is a well-established marker of apoptosis.

Collectively, these findings on structurally related compounds allow for the formulation of a plausible mechanism of action for this compound at the cellular level. It is likely that this compound induces apoptosis in cancer cells through a caspase-dependent mechanism. This process may be initiated by the activation of either the intrinsic or extrinsic pathway, or both, leading to a cascade of events including the activation of initiator caspases (caspase-8 and/or caspase-9), modulation of Bcl-2 family proteins, and culminating in the activation of the executioner caspase-3 and the cleavage of critical cellular substrates like PARP.

The following table summarizes the observed effects of various quinazoline analogues on key components of the apoptotic pathway:

| Compound/Analogue | Cell Line(s) | Apoptotic Pathway Component | Observed Effect |

| 6-bromoquinazoline derivative (5b) | MCF-7 | Apoptosis Induction | Dose-dependent increase |

| 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline (BMAQ) | Leukemia cell lines | Caspase-3 | Activation |

| Quinoline derivative (PQ1) | T47D (Breast Cancer) | Caspase-8 | Activation |

| Caspase-9 | Activation | ||

| 2,4-disubstituted-benzo[g]quinoxaline derivatives | MCF-7 | Bax | Upregulation |

| Bcl-2 | Downregulation | ||

| 2,4-diamino-quinazoline (2,4-DAQ) | Gastric Cancer cell lines | Caspase-3 | Cleavage/Activation |

| PARP | Cleavage |

Future Research Directions and Translational Perspectives Excluding Clinical Applications

Further Derivatization Strategies for Enhanced Biochemical Efficacy

The core structure of 6-bromo-N,4-diphenylquinazolin-2-amine offers multiple sites for chemical modification to enhance its biochemical efficacy. Structure-activity relationship (SAR) studies on related quinazoline (B50416) derivatives have demonstrated that substitutions at various positions can significantly influence biological activity. nih.gov

Future derivatization strategies will likely focus on:

Modification of the Phenyl Rings: Introducing a variety of substituents (e.g., electron-donating or electron-withdrawing groups, halogens, alkyl, and alkoxy groups) on the N-phenyl and 4-phenyl rings can modulate the molecule's electronic properties, lipophilicity, and steric profile. These changes can fine-tune binding interactions with target proteins. Studies on N,2-diphenylquinazolin-4-amine derivatives have shown that such modifications can lead to compounds with moderate to good antibacterial activities. lums.ac.ir

Substitution at the Quinazoline Core: While the 6-bromo position is a key feature, further exploration of substitutions at other available positions on the quinazoline ring system (e.g., positions 5, 7, and 8) could lead to novel compounds with improved activity profiles.

Bioisosteric Replacement: Replacing key functional groups with bioisosteres can alter the compound's physicochemical properties while retaining or improving its biological activity. For instance, the bromine atom could be replaced with other halogens or a trifluoromethyl group. The amine linker could also be modified.

These strategies aim to optimize the pharmacokinetic and pharmacodynamic properties of the lead compound, potentially leading to derivatives with superior potency and selectivity.

| Modification Site | Potential Substituents | Anticipated Effect on Efficacy |

| N-Phenyl Ring | Halogens (Cl, F), Nitro (NO2), Methyl (CH3), Methoxy (OCH3) | Modulate binding affinity and selectivity nih.gov |

| 4-Phenyl Ring | Hydroxyl (OH), Amino (NH2), Carboxyl (COOH) | Improve solubility and introduce new hydrogen bonding interactions |

| Quinazoline Position 2 | Aliphatic chains, other heterocyclic rings | Influence cytotoxicity and target interaction nih.gov |

Exploration of New Biological Targets and Pathways

Quinazoline derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties. researchgate.netmediresonline.orgmdpi.comresearchgate.net While significant research has focused on established targets like the epidermal growth factor receptor (EGFR) in cancer, the structural features of this compound suggest potential for interaction with a broader range of biological molecules. nih.govnih.govnih.gov

Future research should aim to:

Screen against Diverse Target Classes: Broad-based screening of this compound and its derivatives against a wide panel of kinases, proteases, G-protein coupled receptors (GPCRs), and other enzyme families could uncover entirely new mechanisms of action. The 4-anilino-quin(az)oline scaffold is known to be a versatile "hinge binder" for kinases. researchgate.netmdpi.com

Investigate Antimicrobial Mechanisms: Given the reported antimicrobial activity of related quinazolines, studies could focus on identifying specific bacterial or fungal targets. lums.ac.irmediresonline.org For example, molecular docking studies have explored the interaction of N,2-diphenylquinazolin-4-amine derivatives with DNA gyrase, a key bacterial enzyme. lums.ac.ir

Probe Anti-inflammatory Pathways: The analgesic and anti-inflammatory activities of similar compounds suggest interactions with pathways involving cyclooxygenase (COX) enzymes or other inflammatory mediators. researchgate.netresearchgate.netscispace.com Mechanistic studies are needed to elucidate these interactions.

Uncovering novel targets and pathways will not only expand the potential applications of this class of compounds but also provide new tools for basic biological research.

| Compound Class | Known Biological Activity | Potential New Targets/Pathways |

| 6-Bromo-Quinazolinones | Anticancer, Antimicrobial, Analgesic researchgate.netmediresonline.org | Other kinase families, bacterial cell wall synthesis enzymes, inflammatory cytokine pathways |

| N,2-Diphenylquinazolin-4-amines | Anti-inflammatory, Analgesic, Antimicrobial lums.ac.ir | DNA Gyrase, Tubulin, Viral enzymes |

| 4-Anilino-quin(az)olines | Kinase Inhibition (e.g., EGFR) mdpi.com | Other protein and lipid kinases, non-oncology kinase targets |

Advanced Computational and Machine Learning Applications in Quinazoline Research

Computational techniques are indispensable tools for accelerating the drug discovery process for quinazoline derivatives. researchgate.netnih.gov Molecular docking, quantitative structure-activity relationship (QSAR) analysis, and molecular dynamics (MD) simulations have been successfully applied to predict biological activities, understand binding modes, and optimize lead compounds. nih.govresearchgate.netnih.gov

Future computational efforts will likely involve:

Machine Learning (ML) for Predictive Modeling: ML algorithms can be trained on existing datasets of quinazoline derivatives to build models that predict the biological activity, toxicity, and pharmacokinetic properties of novel, untested compounds. researchgate.netmdpi.com This approach can prioritize the synthesis of candidates with the highest probability of success.

AI-Driven de Novo Design: Artificial intelligence can be used to design entirely new quinazoline-based molecules tailored to bind to a specific biological target with high affinity and selectivity.

Enhanced Molecular Dynamics Simulations: Longer and more sophisticated MD simulations can provide deeper insights into the dynamic interactions between quinazoline ligands and their protein targets, revealing subtle conformational changes and stable binding poses that are crucial for efficacy. nih.govmdpi.com

These advanced computational methods can significantly reduce the time and cost associated with traditional trial-and-error approaches to drug discovery, enabling a more rational and targeted design of next-generation quinazoline-based agents. researchgate.netnih.gov

Development of Novel Synthetic Methodologies for Complex Quinazoline Architectures

While classical methods for quinazoline synthesis are well-established, there is a continuous drive to develop more efficient, versatile, and environmentally benign synthetic routes. plu.edu Recent advancements focus on streamlining complex procedures, increasing yields, and allowing for greater molecular diversity. mdpi.com

Key areas for future development include:

Transition-Metal-Catalyzed Reactions: These methods have become powerful tools for constructing the quinazoline core and for its subsequent functionalization, often proceeding with high efficiency and selectivity under mild conditions. mdpi.com

Multi-Component Reactions (MCRs): MCRs allow for the synthesis of complex quinazoline derivatives in a single step from three or more starting materials, which is highly efficient and atom-economical. mdpi.com

Flow Chemistry and Microwave-Assisted Synthesis: These technologies can significantly reduce reaction times, improve yields, and allow for safer and more scalable synthesis of quinazoline libraries. mdpi.com For example, the synthesis of N,2-diphenylquinazolin-4-amine derivatives has been achieved by refluxing 4-chloro-2-phenylquinazoline with substituted anilines in ethanol.

Developing novel synthetic methodologies is crucial for accessing complex and previously unattainable quinazoline architectures, thereby expanding the chemical space available for biological screening.

Investigations into Multi-Target Ligand Design

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. Designing single chemical entities that can modulate several targets simultaneously—so-called multi-target ligands or polypharmacology—is an emerging and promising therapeutic strategy.

The broad-spectrum biological activity of the quinazoline scaffold makes it an ideal starting point for the design of multi-target ligands. mdpi.com Future research in this area could focus on:

Rational Design of Dual Inhibitors: Based on the structural biology of different targets, derivatives of this compound could be rationally designed to inhibit two distinct but related targets. For instance, a compound could be engineered to inhibit both a protein kinase and a protein involved in a downstream signaling pathway.

Hybrid Molecule Synthesis: This approach involves covalently linking the quinazoline pharmacophore with another distinct pharmacophore known to act on a different target. This can create a single molecule with a unique, dual-action biological profile. The design of quinazolinone–chalcone hybrids is one such example. rsc.org

Fragment-Based Approaches: Combining fragments known to bind to different targets onto a central quinazoline scaffold can generate novel multi-target ligands.

This strategy holds the potential to develop more effective therapies by simultaneously disrupting multiple disease-driving processes, potentially overcoming the drug resistance that can arise with single-target agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing 6-bromo-N,4-diphenylquinazolin-2-amine?

- Answer: The compound can be synthesized via nucleophilic substitution of 6-bromo-4-chloroquinazoline with aniline derivatives. For example, reaction with thiophen-2-ylmethanamine in DMF using Hunig’s base as a catalyst at room temperature yields the product, followed by purification via silica column chromatography with gradient elution (e.g., 15→75% ethyl acetate in hexanes) . Alternative routes involve microwave-assisted Suzuki coupling with aryl boronic acids (e.g., benzo[d][1,3]dioxol-5-ylboronic acid) using Pd(PPh₃)₄ and Na₂CO₃ at 150°C, achieving moderate yields .

Q. How is the purity of this compound validated post-synthesis?

- Answer: Purity is assessed using TLC (silica gel G-plates with cyclohexane:ethyl acetate) and LCMS with trifluoroacetic acid-modified gradients. For example, LCMS retention times (3.050 min for a 3-minute gradient) and HRMS (e.g., m/z 362.0957 [M+H]⁺) confirm structural integrity . Recrystallization in ethanol or ethyl acetate/hexanes is employed to remove impurities .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Answer:

- ¹H/¹³C NMR: Key signals include aromatic protons (δ 7.0–8.5 ppm) and amine protons (δ ~4.9–5.0 ppm). Coupling constants (e.g., J = 5.53 Hz for NH₂) help confirm substitution patterns .

- HRMS: Used to verify molecular weight (e.g., deviation < 0.1 ppm from theoretical values) .

- FT-IR: Peaks at ~1647 cm⁻¹ (C=N) and ~528 cm⁻¹ (C-Br) confirm functional groups .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling be optimized to modify the quinazoline core?

- Answer: Key parameters include:

- Catalyst selection: Pd(PPh₃)₄ or Pd(OAc)₂ with ligands (e.g., SPhos) for electron-deficient substrates .

- Solvent/base system: DMF/Na₂CO₃ or dioxane/K₂CO₃ for solubility and deprotonation .

- Microwave vs. conventional heating: Microwave reduces reaction time (e.g., 1 h vs. 12 h) but may require temperature calibration to prevent decomposition .

- Yield challenges: Steric hindrance from bromine and phenyl groups may necessitate excess boronic acid (1.5 eq.) .

Q. How are crystallographic data (e.g., SHELXL) utilized to resolve structural ambiguities in brominated quinazolines?

- Answer: Single-crystal X-ray diffraction with SHELXL refines anisotropic displacement parameters and validates bond lengths/angles. For example, mean C–C bond lengths (~1.39 Å) and R factors < 0.05 ensure accuracy. Twinning or disorder in crystals (common with bulky substituents) requires rigorous data correction via WinGX or ORTEP .

Q. How to address contradictions in reaction yields during scale-up synthesis?

- Answer: Common issues include:

- Solvent volume effects: Higher dilution in DMF reduces byproduct formation but prolongs reaction time.

- Temperature gradients: Microwave reactors ensure uniform heating, whereas oil baths may cause localized overheating .

- Purification bottlenecks: Switch from column chromatography to preparative HPLC for >10 g batches .

Q. What strategies mitigate signal overlap in NMR analysis of brominated quinazolines?

- Answer:

- Variable-temperature NMR: Resolves dynamic effects (e.g., rotamers) by cooling to 0°C .

- 2D techniques (HSQC, COSY): Assign coupled protons (e.g., δ 7.44–8.51 ppm aromatic signals) .

- Deuteration: Use of DMSO-d₆ or CDCl₃ minimizes solvent interference .

Methodological Tables

Table 1: Comparison of Synthetic Routes

| Method | Conditions | Yield | Purity | Key Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | DMF, Hunig’s base, RT | 99% | >95% | |

| Suzuki Coupling | Microwave, Pd(PPh₃)₄, 150°C | 58% | >95% | |

| Reflux (DIPEA/IPA) | 90°C, 2 h | 80% | >98% |

Table 2: Key NMR Assignments

| Proton Environment | δ (ppm) | Multiplicity | Coupling (Hz) | Reference |

|---|---|---|---|---|

| NH₂ (quinazoline) | 4.97 | d | J = 5.53 | |

| Aromatic H (ortho to Br) | 8.51 | d | J = 4.70 | |

| Thiophene H | 7.34–7.41 | m | - |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.